

Introduction to a Versatile Chemical Scaffold

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Compound of Interest

Compound Name: **3,5-Dichloro-2-methylpyridine**

Cat. No.: **B180334**

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3,5-Dichloro-2-methylpyridine is a chlorinated aromatic heterocycle belonging to the pyridine family. The pyridine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] The strategic placement of two chlorine atoms and a methyl group on the pyridine ring makes **3,5-Dichloro-2-methylpyridine** a highly valuable and versatile building block.[3] The chlorine atoms serve as reactive handles for nucleophilic substitution or cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This reactivity is crucial for constructing complex molecular architectures required for targeted biological activity in pharmaceuticals and advanced agrochemicals.[4]

Physicochemical and Structural Data

Accurate characterization is the foundation of all chemical research and development. The fundamental properties of **3,5-Dichloro-2-methylpyridine** are summarized below.

Property	Value	Source
CAS Number	100868-45-9	PubChem[5]
Molecular Formula	C ₆ H ₅ Cl ₂ N	PubChem[5]
Molecular Weight	162.02 g/mol	PubChem[5]
Exact Mass	160.9799046 Da	PubChem[5]
Topological Polar Surface Area	12.9 Å ²	PubChem[5]
Form	Solid	Fluorochem

Synthesis and Mechanistic Considerations

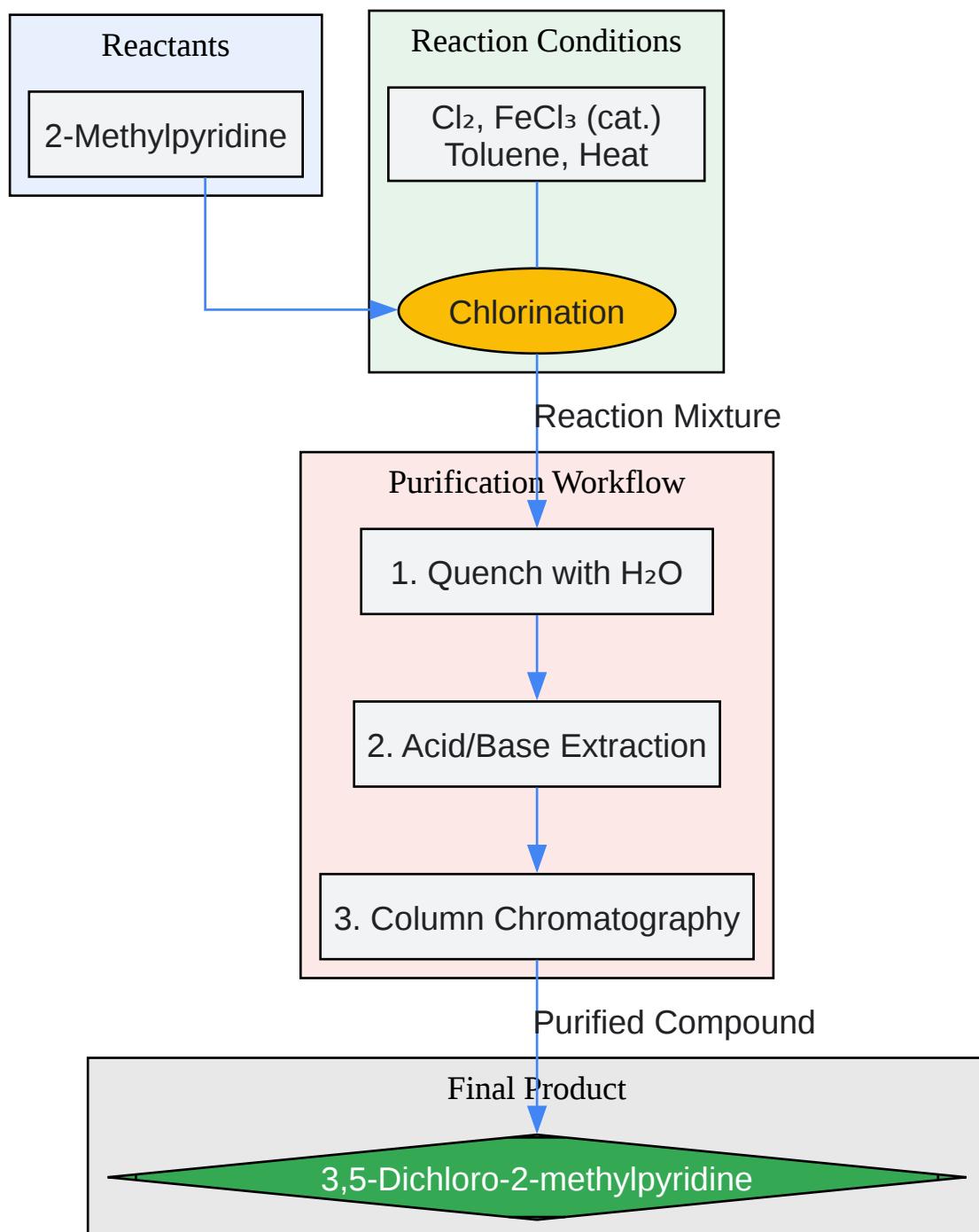
The synthesis of chlorinated pyridines often involves multi-step processes where reaction conditions must be carefully controlled to achieve the desired regioselectivity. While a specific, documented synthesis for **3,5-Dichloro-2-methylpyridine** is not readily available in the provided results, a logical pathway can be constructed based on established pyridine chemistry, such as the chlorination of a suitable 2-methylpyridine precursor.

Proposed Synthetic Pathway: Direct Chlorination

A plausible and direct approach involves the selective chlorination of 2-methylpyridine (also known as 2-picoline). The challenge in this approach is controlling the position of chlorination. The pyridine ring is electron-deficient, making electrophilic substitution difficult. However, under forcing conditions or with specific catalysts, direct chlorination can be achieved. The use of a Lewis acid catalyst like ferric chloride (FeCl_3) can facilitate the reaction.^[6]

Causality Behind Experimental Choices:

- Starting Material: 2-methylpyridine is a readily available and economic starting point.
- Chlorinating Agent: Chlorine gas (Cl_2) is a powerful and common agent for aromatic chlorination.
- Catalyst: A Lewis acid such as ferric chloride is employed to polarize the $\text{Cl}-\text{Cl}$ bond, creating a more potent electrophile (Cl^+) that can attack the electron-deficient pyridine ring.
- Solvent: An inert solvent like toluene or a chlorinated solvent is typically used to manage the reaction temperature and dissolve the reactants.^[6]
- Work-up: The reaction is typically quenched with water. An acidic wash (e.g., with HCl) can be used to separate the basic pyridine product from non-basic impurities by forming a water-soluble hydrochloride salt. Subsequent basification (e.g., with NaOH) liberates the free pyridine, which can then be extracted with an organic solvent like dichloromethane.^[7]



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Caption: A logical workflow for the synthesis of **3,5-Dichloro-2-methylpyridine**.

Applications in Drug Development and Agrochemicals

3,5-Dichloro-2-methylpyridine serves as a crucial intermediate, primarily valued for the synthetic versatility endowed by its two chlorine substituents.

- **Pharmaceutical Development:** The dichloropyridine scaffold is a privileged structure in medicinal chemistry.^[3] The chlorine atoms at the 3 and 5 positions can be selectively replaced through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic modification of the core structure to perform structure-activity relationship (SAR) studies, optimizing a compound's potency, selectivity, and pharmacokinetic properties.^[2] Analogous structures are used to develop potent inhibitors and antagonists for various biological targets, including treatments for inflammatory diseases.^[3]
- **Agrochemical Synthesis:** Chlorinated pyridines are fundamental building blocks for a wide range of herbicides, fungicides, and insecticides.^[4] The specific substitution pattern of **3,5-Dichloro-2-methylpyridine** makes it a candidate for the synthesis of novel crop protection agents. For instance, the related compound 2,3-dichloro-5-(trichloromethyl)pyridine is a key precursor for important agrochemicals.^{[8][9]}

Analytical Characterization and Quality Control

Ensuring the purity and identity of **3,5-Dichloro-2-methylpyridine** is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing purity and quantifying the compound.^{[10][11]}

- **High-Performance Liquid Chromatography (HPLC):**
 - **Principle:** Separates the compound from impurities based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase (e.g., acetonitrile/water).^[11]

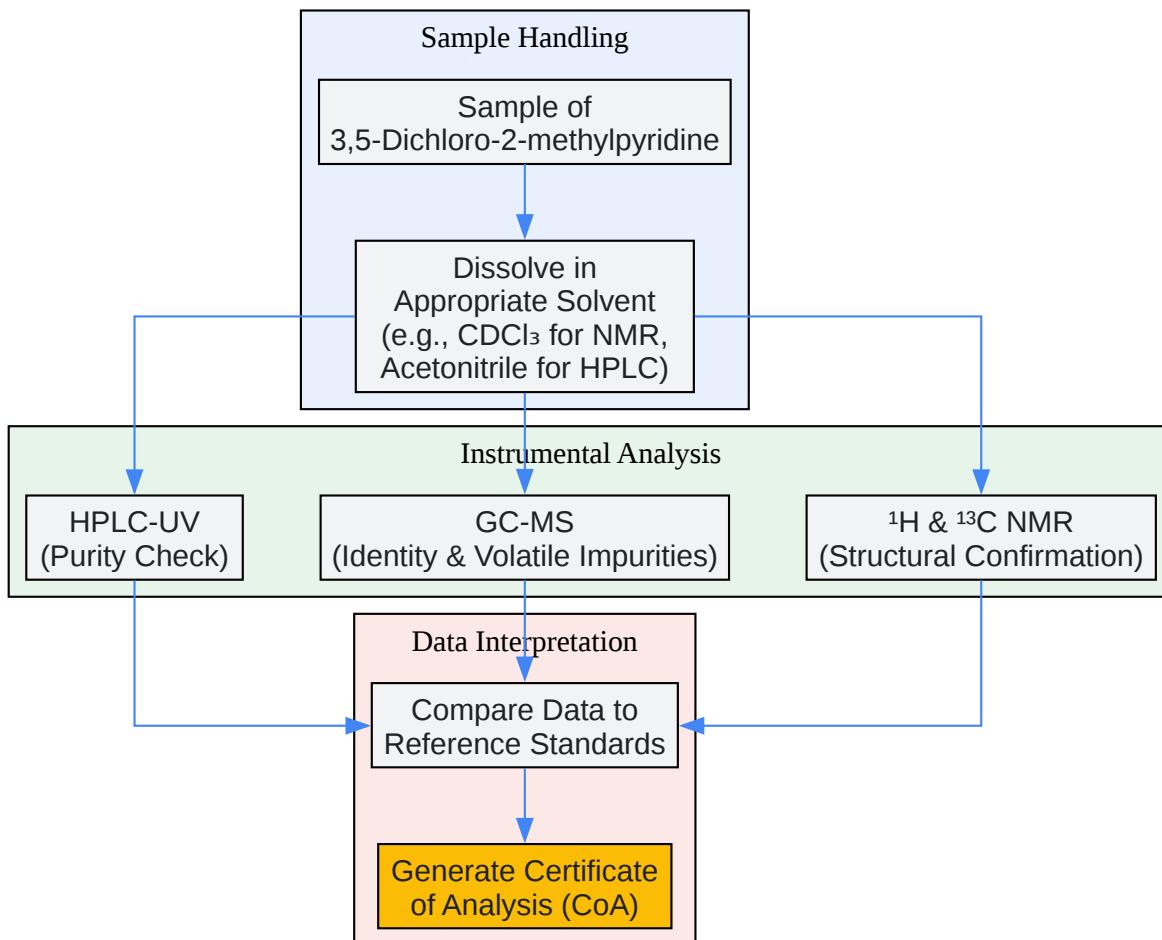
- Detection: A UV detector is typically used, with the detection wavelength set to an absorbance maximum for the pyridine ring (e.g., 254 nm).[11]
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Principle: Suitable for volatile and thermally stable compounds, GC separates components in the gas phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum ("fingerprint") that confirms its identity and molecular weight.[11]

Parameter	HPLC with UV Detection	GC-MS
Column	Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 μ m)	Capillary (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm)
Mobile Phase	Acetonitrile / Water Gradient	Carrier Gas: Helium
Detection	UV Absorbance (e.g., 254 nm)	Electron Ionization (EI), Mass Scan (e.g., 40-500 m/z)
Primary Use	Purity Assessment, Quantification	Identification, Purity, Impurity Profiling

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For **3,5-Dichloro-2-methylpyridine**, one would expect:
 - A singlet for the methyl ($-\text{CH}_3$) protons, likely in the range of δ 2.3-2.6 ppm.[12][13]
 - Two distinct signals in the aromatic region (δ 7.0-8.5 ppm) for the two non-equivalent protons on the pyridine ring. These would appear as doublets due to coupling with each other.[14][15]
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals: one for the methyl carbon and five for the carbons of the pyridine ring, confirming the compound's asymmetry.



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Caption: Standard analytical workflow for the quality control of chemical intermediates.

Safety, Handling, and Storage

As a chlorinated organic compound, **3,5-Dichloro-2-methylpyridine** requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar dichloropyridines provides essential guidance.[\[16\]](#)

- Hazard Identification:

- Harmful or toxic if swallowed, inhaled, or in contact with skin.[16]
- Causes skin irritation and serious eye irritation/damage.[16]
- May cause respiratory irritation.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[17]
 - Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If vapors or dust are generated, a NIOSH/MSHA-approved respirator may be necessary. [17]
- Handling and Storage:
 - Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[16] Keep away from heat, sparks, and open flames.
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] Store locked up.[16]

Conclusion

3,5-Dichloro-2-methylpyridine (CAS: 100868-45-9) is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its utility is derived from the synthetically versatile dichloropyridine core, which allows for extensive chemical modification. A thorough understanding of its synthesis, analytical profile, and safe handling procedures is paramount for its effective and responsible use in research and development. This guide provides the foundational technical knowledge required for scientists and researchers to harness the potential of this important molecular building block.

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